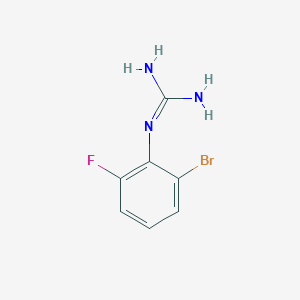

1-(2-Bromo-6-fluorophenyl)guanidine

Descripción

Propiedades

Fórmula molecular |

C7H7BrFN3 |

|---|---|

Peso molecular |

232.05 g/mol |

Nombre IUPAC |

2-(2-bromo-6-fluorophenyl)guanidine |

InChI |

InChI=1S/C7H7BrFN3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |

Clave InChI |

MYZBNTBGKBCBKY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)Br)N=C(N)N)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-fluoroaniline with cyanamide in the presence of a base, such as sodium hydroxide, to form the desired guanidine derivative. The reaction is typically carried out in an organic solvent, such as ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters, such as temperature, solvent, and reaction time. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the final product in a pure form .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The guanidine moiety can undergo oxidation or reduction under appropriate conditions, resulting in different oxidation states of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide may yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide may produce oxidized guanidine derivatives .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)guanidine involves its interaction with specific molecular targets. In biological systems, the compound may exert its effects by binding to bacterial cell membranes, disrupting their integrity, and leading to cell death. The presence of the bromine and fluorine atoms enhances the compound’s ability to penetrate bacterial cells and inhibit their growth . Additionally, the guanidine moiety may interact with enzymes or other proteins, further contributing to its antimicrobial activity .

Comparación Con Compuestos Similares

Comparison with Similar Guanidine Compounds

Structural and Electronic Comparisons

1-(2-Bromo-4,6-dimethylphenyl)guanidine (CAS 1539561-77-7)

- Structure : Features bromo (2-position) and two methyl groups (4- and 6-positions) on the phenyl ring.

- Key Differences :

- Methyl groups increase steric bulk and lipophilicity compared to the fluoro substituent in the target compound.

- Molecular weight: 242.12 g/mol (vs. ~228–230 g/mol for 1-(2-Bromo-6-fluorophenyl)guanidine, estimated based on formula C₇H₆BrFN₃).

- Synthesis : Likely involves nucleophilic substitution or coupling reactions, as seen in analogous guanidine derivatives .

1-(3,4-Dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine (Tx 11)

- Structure: Combines a dichlorophenyl group with a thioxanthenone moiety.

- Key Differences: The thioxanthenone group introduces a planar, aromatic system, enhancing π-π interactions in biological targets. Higher molecular weight (estimated >400 g/mol) and reduced solubility compared to simpler aryl guanidines.

- Applications : Studied for antifungal activity, highlighting the role of extended aromatic systems in bioactivity .

1-(2,4-Xylyl)guanidine

- Structure : Contains methyl groups at the 2- and 4-positions of the phenyl ring.

- Key Differences: Methyl groups enhance lipophilicity and may improve membrane permeability.

Key Findings :

- Sodium Channel Specificity : Substituted aryl guanidines (e.g., 1-(2,4-xylyl)guanidine) show high specificity for voltage-gated sodium channels, unlike simpler salts like guanidine nitrate .

- Toxicity: Aryl-substituted guanidines may exhibit lower acute toxicity compared to inorganic salts (e.g., guanidine nitrate LD₅₀: 1,100 mg/kg vs. guanidine chloride LD₅₀: 475 mg/kg) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-6-fluorophenyl)guanidine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis of aryl-guanidine derivatives often involves nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, bromo-fluorophenyl intermediates (e.g., 2-bromo-6-fluorophenyl ethanone) can serve as precursors for guanidine functionalization via Buchwald-Hartwig amination or direct guanidinylation . Optimization should focus on temperature control (e.g., 60–100°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd-based catalysts for coupling reactions). Purification via column chromatography or recrystallization is critical for high-purity yields (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., bromo and fluoro groups at positions 2 and 6) and FT-IR to identify guanidine N–H stretches (~3400 cm). X-ray crystallography can resolve steric effects from bromo/fluoro substituents .

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic effects, such as charge distribution at the guanidine moiety and halogen-induced polarization .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the interaction of this compound with nitric oxide synthase (NOS) isoforms or other enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant NOS isoforms (e.g., iNOS, eNOS) to measure competitive/non-competitive inhibition via fluorometric or colorimetric detection of L-arginine conversion to citrulline. Include controls with known inhibitors (e.g., L-NAME) .

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity (K) and thermodynamic parameters. The bromo-fluoro substituents may enhance hydrophobic interactions with enzyme pockets .

Q. How does the bromo-fluoro substitution pattern influence the compound’s pharmacokinetics, and what strategies can mitigate rapid metabolic clearance?

- Methodological Answer :

- Metabolic Stability : Perform liver microsomal assays (human/rodent) to identify CYP450-mediated oxidation hotspots. Fluorine’s electronegativity may reduce metabolism, while bromine could increase lipophilicity and plasma protein binding .

- Formulation Strategies : Use prodrug approaches (e.g., acetylated guanidine) or nanoencapsulation to enhance bioavailability. Coamorphous systems with carboxylic acids (e.g., ibuprofen) may stabilize the guanidine moiety via H-bonding .

Q. What computational models predict the compound’s toxicity profile, and how can in vitro data validate these predictions?

- Methodological Answer :

- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity. Focus on guanidine’s potential to generate reactive metabolites (e.g., nitrosamines) .

- Validation : Conduct Ames tests for mutagenicity and MTT assays on hepatocyte cell lines (e.g., HepG2) to correlate computational predictions with experimental cytotoxicity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar guanidine derivatives?

- Methodological Answer :

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature) using the same cell lines (e.g., HEK293 for receptor studies). For example, conflicting antimicrobial data may arise from variations in bacterial strain susceptibility .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., bromine’s role in enhancing anti-cancer activity). Use statistical tools (e.g., ANOVA) to resolve outliers .

Experimental Design Considerations

Q. What controls and validation steps are essential for ensuring reproducibility in studies involving this compound?

- Methodological Answer :

- Positive/Negative Controls : Include guanidine hydrochloride as a baseline for biological activity and halogen-free analogs (e.g., 1-phenylguanidine) to isolate substituent effects .

- Batch Consistency : Characterize multiple synthetic batches via HPLC-UV and LC-MS to confirm chemical stability. Document reaction yields, purity, and storage conditions (e.g., desiccated at –20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.